N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its selective binding properties.
Properties
Molecular Formula |
C24H26ClN7O |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H26ClN7O/c1-16-14-17(25)8-9-19(16)27-22-18-15-26-30(2)23(18)29-24(28-22)32-12-10-31(11-13-32)20-6-4-5-7-21(20)33-3/h4-9,14-15H,10-13H2,1-3H3,(H,27,28,29) |
InChI Key |
OMPMBUUTDOFSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents include chlorinated aromatic compounds, piperazine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Potential therapeutic applications in treating neurological disorders due to its receptor binding properties.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The compound exerts its effects primarily through selective binding to dopamine receptors, particularly the D4 subtype. This binding modulates neurotransmitter release and receptor activity, influencing various neurological pathways. The molecular targets include dopamine receptors, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective dopamine receptor ligand.
N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: Shares structural similarities and receptor binding properties.
Uniqueness
N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific binding affinity for the D4 dopamine receptor, which distinguishes it from other compounds with broader receptor activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
